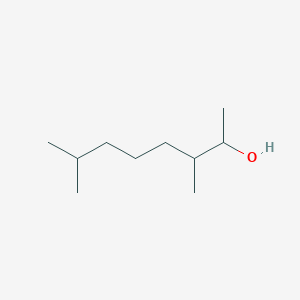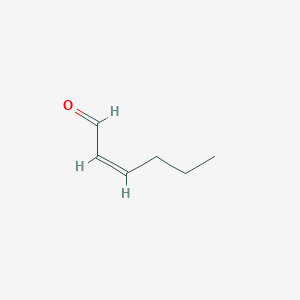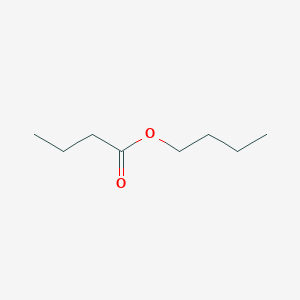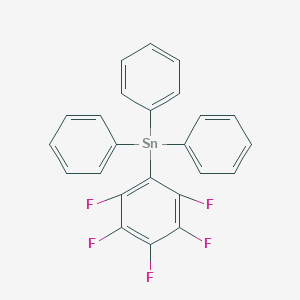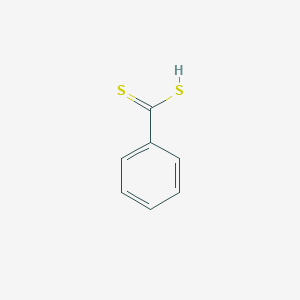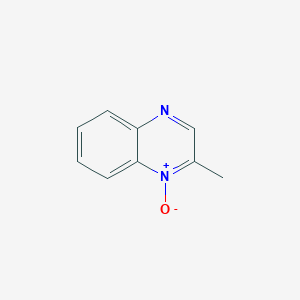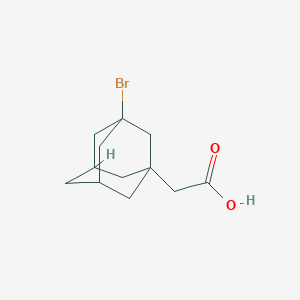
2-(3-Bromoadamantan-1-yl)acetic acid
Overview
Description
2-(3-Bromoadamantan-1-yl)acetic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure The compound features a bromine atom attached to the adamantane framework, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromoadamantan-1-yl)acetic acid typically involves the bromination of adamantane derivatives. One common method includes the bromination of adamantane-containing acids with molecular bromine. For instance, 3-bromoadamantane-1-carboxylic acid and this compound can be synthesized by brominating the corresponding adamantane-containing acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing molecular bromine and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the adamantane framework while achieving efficient bromination.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromoadamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the adamantane framework.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted adamantane derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Scientific Research Applications
2-(3-Bromoadamantan-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other adamantane derivatives, which are used in various chemical reactions and studies.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of adamantane derivatives with biological molecules.
Industry: The compound is utilized in the production of advanced materials and pharmaceuticals, owing to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromoadamantan-1-yl)acetic acid involves its interaction with molecular targets in biological systems. The bromine atom and the adamantane framework play crucial roles in these interactions. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, adamantane derivatives have been shown to inhibit certain enzymes and receptors, leading to therapeutic effects .
Comparison with Similar Compounds
- 3-Bromoadamantane-1-carboxylic acid
- 1-Bromoadamantane
- 2-(3-Chloroadamantan-1-yl)acetic acid
Comparison: 2-(3-Bromoadamantan-1-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical and biological studies .
Properties
IUPAC Name |
2-(3-bromo-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGLWCBEPPFDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17768-34-2 | |
| Record name | 3-Bromoadamantane-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

![Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel-](/img/structure/B94239.png)
![(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE]](/img/structure/B94243.png)
